

Spectroscopic Profile of 4-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B133556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-Bromo-3-nitrobenzene-1,2-diamine** (CAS No: 147021-89-4, Molecular Formula: C₆H₆BrN₃O₂, Molecular Weight: 232.04 g/mol).[1][2][3] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on data from structurally similar molecules. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related compounds in fields such as medicinal chemistry and materials science.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Bromo-3-nitrobenzene-1,2-diamine**. These predictions are derived from the analysis of spectral data for related compounds, including various nitro-substituted anilines, bromonitrobenzenes, and other aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.8	d	1H	Ar-H (ortho to -NO ₂)
~ 6.8 - 7.1	d	1H	Ar-H (ortho to -Br)
~ 5.0 - 6.0	br s	4H	-NH ₂

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 145 - 150	C-NO ₂
~ 135 - 140	C-NH ₂
~ 130 - 135	C-NH ₂
~ 120 - 125	CH
~ 115 - 120	CH
~ 110 - 115	C-Br

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, two bands	N-H stretching (asymmetric and symmetric) of -NH ₂
3100 - 3000	Medium	Aromatic C-H stretching
1630 - 1600	Strong	N-H bending (scissoring) of -NH ₂
1580 - 1560	Strong	Aromatic C=C stretching
1530 - 1500	Strong	Asymmetric N-O stretching of -NO ₂
1350 - 1320	Strong	Symmetric N-O stretching of -NO ₂
1300 - 1250	Medium to Strong	Aromatic C-N stretching
850 - 800	Strong	C-H out-of-plane bending
700 - 600	Medium	C-Br stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
231/233	High	[M] ⁺ (Molecular ion peak, isotopic pattern due to ⁷⁹ Br/ ⁸¹ Br)
214/216	Medium	[M-OH] ⁺
185/187	Medium	[M-NO ₂] ⁺
106	High	[M-Br-NO ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like **4-Bromo-3-nitrobenzene-1,2-diamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). Ensure the sample is fully dissolved.
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - Acquire the ^{13}C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C . A proton-decoupled sequence is typically used.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

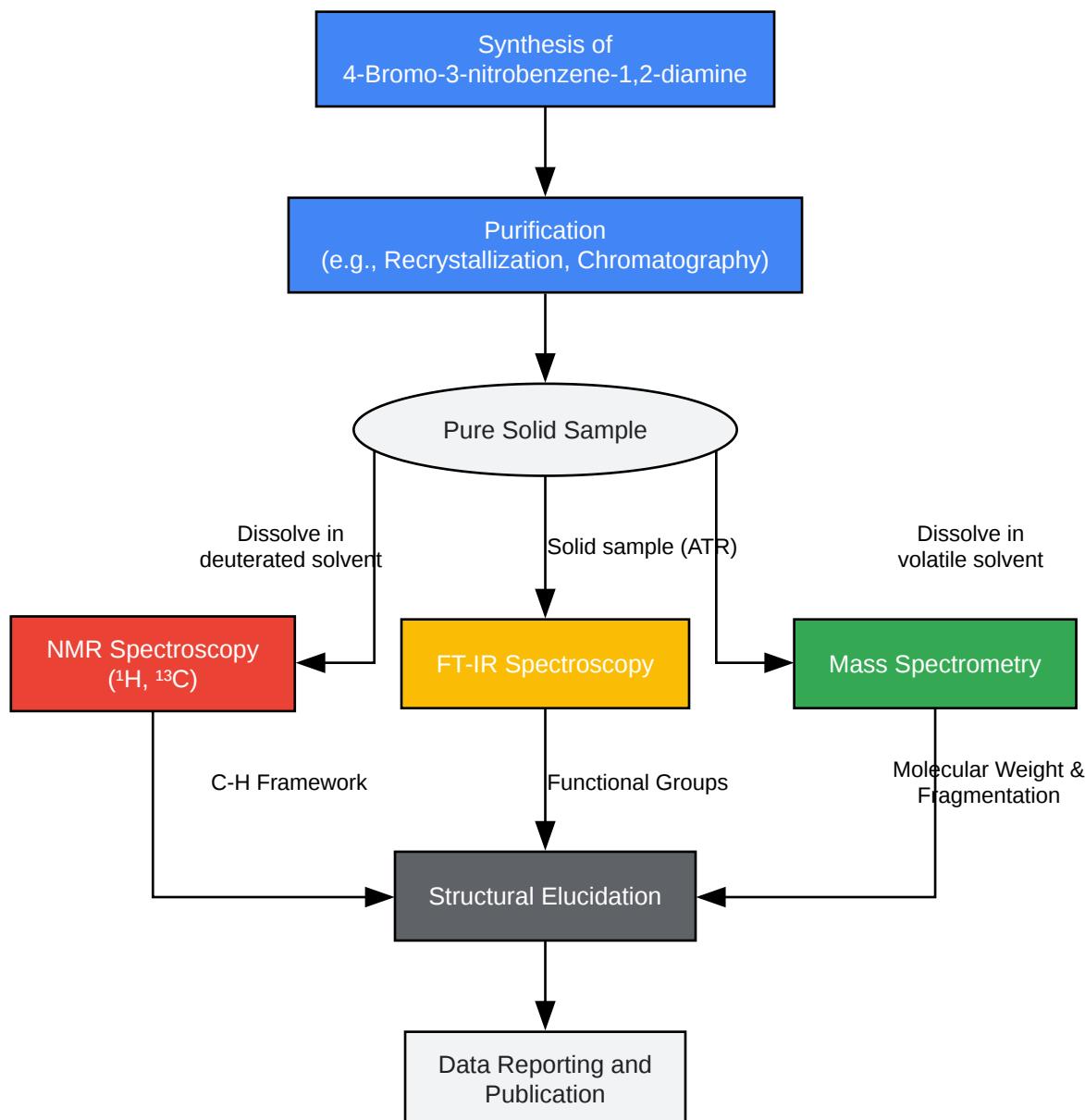
Procedure:

- Sample Introduction:
 - For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC, where the compound will be vaporized and separated from the solvent and any impurities.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

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